2-methoxy-5-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide
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Overview
Description
2-methoxy-5-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:
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Formation of the Benzenesulfonamide Core: : The initial step involves the sulfonation of a suitable benzene derivative to introduce the sulfonamide group. This can be achieved through the reaction of the benzene derivative with chlorosulfonic acid, followed by neutralization with ammonia or an amine.
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Introduction of the Methoxy and Methyl Groups: : The methoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions. For example, methoxylation can be performed using methanol in the presence of a strong acid catalyst, while methylation can be achieved using methyl iodide and a base.
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Attachment of the Indolinyl and Piperidinyl Moieties: : The indolinyl and piperidinyl groups are typically introduced through nucleophilic substitution reactions. The indolinyl group can be synthesized from indole derivatives, while the piperidinyl group can be introduced using piperidine and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxyl and carbonyl derivatives.
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Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or sulfone.
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Substitution: : The aromatic ring and the nitrogen atoms in the indolinyl and piperidinyl groups can participate in various substitution reactions, including halogenation, nitration, and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while substitution reactions on the aromatic ring can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
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Chemistry: : It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
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Biology: : The compound may serve as a probe or inhibitor in biochemical assays, helping to elucidate the function of specific enzymes or receptors.
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Medicine: : Due to its sulfonamide structure, it may exhibit antibacterial or antifungal activity, making it a candidate for drug development.
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Industry: : The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The indolinyl and piperidinyl groups may enhance binding affinity and selectivity, contributing to the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide antibiotic with a similar core structure but lacking the complex substituents.
N-(2-(1H-indol-3-yl)ethyl)benzenesulfonamide: A related compound with an indole group, used in various biochemical studies.
N-(2-(piperidin-1-yl)ethyl)benzenesulfonamide: Another similar compound with a piperidinyl group, known for its biological activity.
Uniqueness
2-methoxy-5-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both indolinyl and piperidinyl moieties, along with the methoxy and methyl groups, enhances its potential for diverse applications and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3S/c1-18-7-10-23(30-3)24(15-18)31(28,29)25-17-22(27-12-5-4-6-13-27)19-8-9-21-20(16-19)11-14-26(21)2/h7-10,15-16,22,25H,4-6,11-14,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMKHFDUTSPFMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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